Home > Products > Screening Compounds P66197 > (R)-7-Hydroxywarfarin
(R)-7-Hydroxywarfarin - 63740-76-1

(R)-7-Hydroxywarfarin

Catalog Number: EVT-1467311
CAS Number: 63740-76-1
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R-7-Hydroxywarfarin is a hydroxycoumarin.

(S)-7-Hydroxywarfarin

  • Compound Description: (S)-7-Hydroxywarfarin is the other enantiomer of 7-Hydroxywarfarin, a major metabolite of both (R)- and (S)-warfarin. It is formed primarily by the cytochrome P450 enzyme CYP2C9. [, , , , ]
  • Relevance: Like (R)-7-Hydroxywarfarin, (S)-7-Hydroxywarfarin is a key metabolite of warfarin, highlighting the significance of stereoselectivity in warfarin metabolism. [, , , , ] It differs from (R)-7-Hydroxywarfarin in its stereochemistry at the chiral center and potentially in its pharmacological activity and interactions with drug-metabolizing enzymes.

(R)-Warfarin

  • Compound Description: (R)-Warfarin is one of the two enantiomers of warfarin, an anticoagulant drug. [, , , , , ] It is metabolized by various cytochrome P450 enzymes, including CYP2C9, to several metabolites, including (R)-7-Hydroxywarfarin. [, ]
  • Relevance: (R)-Warfarin is the parent compound of (R)-7-Hydroxywarfarin, making it a crucial molecule in understanding the metabolic pathway and potential drug interactions of (R)-7-Hydroxywarfarin. [, , , , , ]

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of warfarin in terms of its anticoagulant activity. [, , , , ] Similar to (R)-warfarin, it undergoes metabolism by cytochrome P450 enzymes, producing (S)-7-Hydroxywarfarin as a major metabolite. [, ]
  • Relevance: (S)-Warfarin is structurally similar to (R)-Warfarin and highlights the stereoselective metabolism of warfarin, with each enantiomer producing a specific 7-hydroxy metabolite. [, , , , ]

(R,S)-Warfarin Alcohol

  • Compound Description: (R,S)-Warfarin Alcohol, also known as warfarin alcohol, is a less potent anticoagulant metabolite of warfarin, formed by the reduction of warfarin. []
  • Relevance: (R,S)-Warfarin Alcohol is a metabolite of both (R)- and (S)-warfarin, indicating a common metabolic pathway. [] It showcases the diverse metabolic transformations that warfarin undergoes, including both oxidation to hydroxywarfarin derivatives and reduction to warfarin alcohol.

(S,S)-Warfarin Alcohol

  • Compound Description: (S,S)-Warfarin Alcohol is a diastereomer of (R,S)-Warfarin alcohol, arising from the reduction of (S)-warfarin. [] It is less potent than (S)-warfarin in terms of its anticoagulant effect.
  • Relevance: Similar to (R,S)-Warfarin Alcohol, (S,S)-Warfarin Alcohol emphasizes the complex metabolic fate of warfarin, involving multiple enzymatic steps and producing a variety of metabolites. []

(R)-6-Hydroxywarfarin

  • Compound Description: (R)-6-Hydroxywarfarin is a hydroxylated metabolite of (R)-warfarin, formed primarily by the enzyme CYP2C9. [, ]
  • Relevance: Like (R)-7-Hydroxywarfarin, (R)-6-Hydroxywarfarin is a product of (R)-warfarin metabolism, indicating that CYP2C9 can metabolize warfarin at multiple positions. [, ] The formation of both compounds underscores the importance of understanding the regioselectivity of warfarin metabolism.

(S)-6-Hydroxywarfarin

  • Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite formed from (S)-warfarin, primarily by CYP2C9. [, ]
  • Relevance: Along with (R)-6-Hydroxywarfarin and (R)-7-Hydroxywarfarin, the formation of (S)-6-Hydroxywarfarin demonstrates that the metabolism of warfarin is both stereoselective and regioselective, adding to the complexity of its pharmacokinetic profile. [, ]

(R)-8-Hydroxywarfarin

  • Compound Description: (R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-warfarin. []
  • Relevance: (R)-8-Hydroxywarfarin, along with (R)-6-Hydroxywarfarin and (R)-7-Hydroxywarfarin, shows that multiple cytochrome P450 enzymes can metabolize warfarin at different positions on the molecule. []

Bufuralol

  • Compound Description: Bufuralol is a beta-blocker drug primarily used as a research tool to study the activity of the cytochrome P450 enzyme CYP2D6. []
  • Relevance: Although structurally unrelated to (R)-7-Hydroxywarfarin, Bufuralol was used in the research to study drug metabolism alongside warfarin and its metabolites, providing insights into potential drug interactions and metabolic pathways. []

Antipyrine

  • Compound Description: Antipyrine is a medication used to treat pain and fever. It is also used as a marker drug to assess the activity of drug-metabolizing enzymes, particularly CYP enzymes in the liver. []
  • Relevance: Similar to Bufuralol, Antipyrine served as a reference compound in the studies to understand drug metabolism in various conditions, providing a broader context for the metabolism of warfarin and its metabolites like (R)-7-Hydroxywarfarin. []

Debrisoquine

  • Compound Description: Debrisoquine is an antihypertensive drug that is metabolized by the cytochrome P450 enzyme CYP2D6. It is used as a probe drug to assess CYP2D6 activity in individuals. []
  • Relevance: While structurally different from (R)-7-Hydroxywarfarin, Debrisoquine was included in the research to investigate potential relationships between the metabolism of different drugs. [] This helps in understanding the broader implications of drug metabolism and potential interactions involving (R)-7-Hydroxywarfarin and related compounds.
Overview

(R)-7-Hydroxywarfarin is a chiral compound and a significant metabolite of warfarin, a widely used anticoagulant. Warfarin itself is a vitamin K antagonist primarily used to prevent thrombosis and embolism in various medical conditions. The (R)-enantiomer of 7-hydroxywarfarin is generated through the metabolic activity of cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in the pharmacokinetics of warfarin.

Source

(R)-7-Hydroxywarfarin is primarily derived from the metabolism of warfarin in the liver. The conversion involves hydroxylation at the 7-position of the warfarin molecule, facilitated by cytochrome P450 enzymes. This metabolic pathway is essential for understanding the pharmacological effects and interactions of warfarin in patients.

Classification

(R)-7-Hydroxywarfarin belongs to the class of compounds known as coumarins. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.

Synthesis Analysis

The synthesis of (R)-7-hydroxywarfarin can be achieved through various methods, primarily focusing on asymmetric synthesis techniques that yield enantiomerically pure products.

Methods and Technical Details

  1. Chiral Catalysis: Asymmetric synthesis often employs chiral catalysts, such as organocatalysts or metal-based catalysts, to induce stereoselectivity during the reaction process. For instance, (R,R)-1,2-diphenylethylenediamine has been used effectively in laboratory settings to synthesize either enantiomer of warfarin from simpler starting materials .
  2. Biocatalytic Methods: Utilizing enzymes such as cytochrome P450 for biotransformation can selectively hydroxylate warfarin at the 7-position, producing (R)-7-hydroxywarfarin with high specificity .
  3. Chemical Reduction: Another approach involves reducing precursors of warfarin or its analogs using hydrogenation techniques under controlled conditions to achieve the desired enantiomer .
Molecular Structure Analysis

(R)-7-Hydroxywarfarin has a complex molecular structure characterized by its coumarin backbone and hydroxyl functional group.

Structure and Data

  • Molecular Formula: C19H18O4
  • Molecular Weight: 314.35 g/mol
  • Structural Features:
    • A coumarin ring system
    • A hydroxyl group at the 7-position
  • Chirality: The compound exhibits chirality due to the presence of multiple stereogenic centers.
Chemical Reactions Analysis

(R)-7-Hydroxywarfarin participates in various chemical reactions, particularly those involving metabolic pathways.

Reactions and Technical Details

  1. Metabolic Hydroxylation: The primary reaction involves the hydroxylation of warfarin by cytochrome P450 enzymes, leading to the formation of (R)-7-hydroxywarfarin as one of its major metabolites .
  2. Conjugation Reactions: Following its formation, (R)-7-hydroxywarfarin may undergo further biotransformation through conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion .
  3. Electrochemical Reactions: Recent studies have developed electrochemical methods for quantifying (R)-7-hydroxywarfarin, highlighting its utility in analyzing CYP2C9 catalytic activity .
Mechanism of Action

The mechanism by which (R)-7-hydroxywarfarin exerts its effects is closely tied to its role as a metabolite of warfarin.

Process and Data

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (R)-7-hydroxywarfarin is essential for its application in pharmacology.

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with oxidizing agents; undergoes further metabolic transformations in biological systems.
Applications

(R)-7-Hydroxywarfarin has several scientific applications primarily related to its role in pharmacology and toxicology.

  1. Clinical Pharmacology: Used as a biomarker for assessing warfarin metabolism and individual patient responses to anticoagulation therapy.
  2. Research Tool: Serves as an important compound for studying cytochrome P450 enzyme activity and drug interactions.
  3. Analytical Chemistry: Employed in developing analytical methods for quantifying warfarin metabolites in biological samples, aiding in therapeutic drug monitoring .
Introduction to (R)-7-Hydroxywarfarin in Warfarin Metabolism

Role in the Pharmacokinetics and Pharmacodynamics of Warfarin

The formation and elimination kinetics of (R)-7-Hydroxywarfarin significantly influence warfarin's disposition and clinical effects:

  • Metabolic Formation: (R)-7-Hydroxywarfarin is generated via CYP-mediated oxidation at the 7-position of the coumarin ring. While CYP1A2 serves as the primary catalyst, CYP3A4 contributes substantially, and CYP2C9 exhibits minor activity toward R-warfarin [4] [6]. This multi-enzyme involvement creates a complex metabolic landscape vulnerable to inhibition or induction by coadministered drugs. Formation rates display considerable interindividual variability (approximately 3.5-fold differences in Vmax values), partly attributable to genetic polymorphisms in these enzymes [5].

  • Clearance Pathways: Following formation, (R)-7-Hydroxywarfarin undergoes extensive glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A10, followed by UGT1A8, UGT1A3, and UGT1A9 [7]. This conjugation facilitates biliary excretion and represents the major elimination route. In vitro studies demonstrate that the glucuronidation efficiency (CLint) for (R)-7-Hydroxywarfarin (0.38 ± 0.11 mL/min/mg protein) significantly exceeds that of its S-enantiomer (0.22 ± 0.08 mL/min/mg protein), contributing to the overall faster clearance of R-warfarin compared to S-warfarin [7]. This enantioselective conjugation creates divergent metabolic fates for the enantiomers.

  • Enzyme Inhibition: (R)-7-Hydroxywarfarin functions as a competitive inhibitor of CYP2C9-mediated S-warfarin metabolism, though with lower potency (Ki ≈ 25 μM) compared to other hydroxywarfarins like the 10-hydroxy metabolite (Ki ≈ 8 μM) [5]. Despite this weaker affinity, its relatively high plasma concentration (often 5-10 times that of S-warfarin) enhances its biological significance as an inhibitor. This inhibition creates a potential feedback loop wherein metabolites can modulate the metabolism of the more potent S-enantiomer, contributing to the nonlinear pharmacokinetics observed with warfarin [5] [8].

Table 1: Comparative Metabolic Parameters of (R)-7-Hydroxywarfarin and Related Metabolites

Parameter(R)-7-Hydroxywarfarin(S)-7-HydroxywarfarinR-10-Hydroxywarfarin
Primary Forming CYP EnzymesCYP1A2 > CYP3A4 >> CYP2C9CYP2C9CYP3A4
Glucuronidation CLint (mL/min/mg)0.38 ± 0.110.22 ± 0.08Not Glucuronidated
CYP2C9 Inhibition Constant (Ki, μM)~25~25~8
Relative Plasma AbundanceHighVery HighModerate

Structural and Functional Relationship to S-Warfarin Metabolites

The structural and functional characteristics of (R)-7-Hydroxywarfarin reveal critical enantiomeric distinctions impacting warfarin's pharmacology:

  • Stereochemical Configuration: The defining feature of (R)-7-Hydroxywarfarin is its absolute configuration at the chiral center (C3) of the 4-hydroxycoumarin ring, designated as R. This configuration differs from its enantiomer, (S)-7-Hydroxywarfarin, which possesses the S configuration at C3. While both enantiomers share the identical molecular formula (C19H16O5) and core chemical structure, their three-dimensional orientation differs significantly, leading to distinct interactions with biological macromolecules like enzymes and plasma proteins [4] [9]. This stereochemical divergence underpins their differing pharmacokinetic and pharmacodynamic profiles.

  • Enantioselective Recognition: Enzymes involved in the metabolism and transport of 7-hydroxywarfarin exhibit pronounced stereoselectivity. UGTs display a marked preference for conjugating the R-enantiomer over the S-enantiomer, contributing to the faster clearance of (R)-7-Hydroxywarfarin [7]. Conversely, cytosolic reductases like carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3), which can further metabolize hydroxywarfarins by reducing the ketone at C11, generally show greater activity toward R-configured substrates and generate S-configured alcohol metabolites [8]. This enantioselective recognition extends to interactions with CYP enzymes, influencing inhibitory potency.

  • Binding Interactions: Molecular modeling suggests that (R)-7-Hydroxywarfarin binds within the CYP2C9 active site but with an orientation distinct from S-warfarin and its metabolites. The hydroxyl group at position 7 potentially forms a hydrogen bond network involving residues like Asn204, while the coumarin ring occupies a hydrophobic region near Phe114 and Leu208 [5] [9]. This binding mode differs from that of the more potent inhibitor (R)-10-Hydroxywarfarin, which likely positions its 10-hydroxyl group closer to the heme iron, explaining its lower Ki value. The steric constraints imposed by the R configuration at C3 limit optimal binding interactions compared to some S-configured hydroxywarfarins for certain enzymes.

Table 2: Structural and Functional Attributes of (R)-7-Hydroxywarfarin

AttributeCharacteristicFunctional Consequence
C3 ConfigurationRDetermines enantioselective recognition by metabolizing enzymes and transporters
7-Hydroxyl GroupPresent on coumarin ringSite for glucuronidation; Influences hydrogen bonding potential with enzymes like CYP2C9
Ketone at C11Intact carbonylPotential site for reductase activity (CBR1/AKR1C3) forming warfarin alcohols
Plasma Protein BindingHigh (~96%), primarily albuminReduced free fraction compared to parent warfarin; Limits tissue distribution

Clinical Relevance of Enantioselective Metabolism

The enantioselective formation and disposition of (R)-7-Hydroxywarfarin carry substantial clinical implications for warfarin therapy:

  • Analytical Challenges and Monitoring: Accurately quantifying (R)-7-Hydroxywarfarin alongside other isomeric and enantiomeric metabolites in patient plasma presents significant analytical hurdles. Techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) using specialized columns (e.g., HYPERSIL CHIRAL-OT) are essential for resolving (R)-7-Hydroxywarfarin from its S-enantiomer and from other positional isomers (6-, 8-hydroxywarfarin) [4]. Monitoring plasma concentrations of (R)-7-Hydroxywarfarin, particularly relative to the parent R-warfarin (R-7-OH-Warfarin / R-Warfarin ratio), offers a potential phenotypic probe for assessing the in vivo activity of CYP1A2 and CYP3A4 [4] [6]. Low metabolic ratios may indicate impaired enzyme function due to genetic polymorphisms, inhibition by co-medications, or liver disease, potentially signaling an increased risk of elevated warfarin levels and bleeding.

  • Pharmacogenomic Impact: Genetic polymorphisms in enzymes governing (R)-7-Hydroxywarfarin's metabolism influence warfarin response. While CYP2C9 polymorphisms profoundly affect S-warfarin and thus dominate pharmacogenomic dosing algorithms, variations in genes controlling R-warfarin clearance (CYP1A2, CYP3A4, CYP3A5) also contribute to dose variability, particularly in patients with specific VKORC1 genotypes [1]. The study by PMC3555060 demonstrated that the relative anticoagulant potency ratio between R- and S-warfarin was 1.21-fold higher (95% CI 1.05, 1.41) in subjects homozygous for the VKORC1 1173 TT genotype compared to the CC genotype [1]. This suggests that genetic variation in the drug target itself modulates the clinical contribution of R-warfarin and its metabolites like (R)-7-Hydroxywarfarin to the overall anticoagulant effect.

  • Drug Interaction Risks: Coadministered drugs that inhibit or induce CYP1A2 or CYP3A4 can significantly alter (R)-7-Hydroxywarfarin formation and thus R-warfarin clearance. Potent inhibitors of CYP1A2 (e.g., fluvoxamine, ciprofloxacin) can decrease (R)-7-Hydroxywarfarin formation, leading to accumulation of parent R-warfarin and potentially enhancing anticoagulation [6]. Inducers like tobacco smoke (CYP1A2) and rifampin (CYP3A4) can accelerate R-warfarin clearance via increased 7-hydroxylation, potentially reducing efficacy [1] [6]. Furthermore, because (R)-7-Hydroxywarfarin itself inhibits CYP2C9, conditions or co-medications that elevate its plasma concentration (e.g., impaired glucuronidation) could potentiate S-warfarin levels by reducing its metabolic clearance, creating a complex interaction network [5] [8].

Properties

CAS Number

63740-76-1

Product Name

(R)-7-Hydroxywarfarin

IUPAC Name

4,7-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1

InChI Key

SKFYEJMLNMTTJA-OAHLLOKOSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O

Synonyms

4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (R)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one; 7-Hydroxy-R-warfarin; R-7-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.